Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate
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Overview
Description
Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzoic acid and is characterized by the presence of an imine group (C=N) and a methyl ester group (COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate typically involves the condensation reaction between 4-methylbenzaldehyde and methyl 2-aminobenzoate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-{[(4-methylphenyl)imino]methyl}benzoate
- Methyl 2-{[(4-methoxyphenyl)imino]methyl}benzoate
- Methyl 4-{[(4-chlorophenyl)imino]methyl}benzoate
Comparison: Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate is unique due to its specific substitution pattern and the presence of both an imine and ester group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group on the phenyl ring can influence the compound’s electronic properties and steric interactions, making it a valuable compound for various applications.
Properties
CAS No. |
94420-82-3 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 2-[(4-methylphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16(18)19-2/h3-11H,1-2H3 |
InChI Key |
ZHEZUOGEEBHNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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